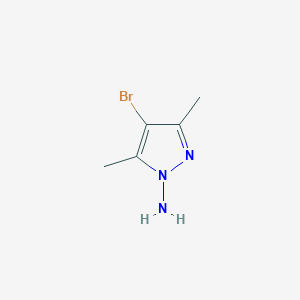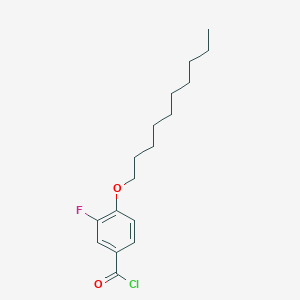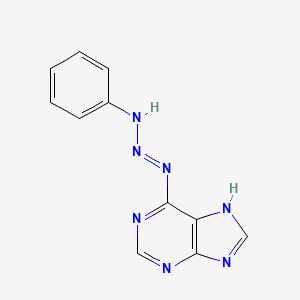
Propan-2-yl 2-acetyl-4,4,4-trichlorobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 2-acetyl-4,4,4-trichlorobut-2-enoate is a chemical compound with the molecular formula C9H11O3Cl3. It is also known by its CAS number: 113966-13-5 . This compound belongs to the class of organic esters and contains both acetyl and trichlorobut-2-enoate functional groups.
Métodos De Preparación
Industrial Production: Industrial-scale production methods for this compound are not widely documented. Research and development in this area would be necessary to establish efficient and scalable processes.
Análisis De Reacciones Químicas
Reactivity: Propan-2-yl 2-acetyl-4,4,4-trichlorobut-2-enoate may undergo various chemical reactions due to its functional groups. These reactions include:
Substitution Reactions: The chlorine atoms in the trichlorobut-2-enoate portion can be replaced by other nucleophiles.
Reduction Reactions: Reduction of the carbonyl group (acetyl) to an alcohol.
Oxidation Reactions: Oxidation of the alcohol group to a carbonyl group.
Substitution: Nucleophilic substitution reactions typically involve bases or nucleophiles (e.g., amines, thiols).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or chromic acid (HCrO).
Major Products: The specific products formed from these reactions would depend on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Propan-2-yl 2-acetyl-4,4,4-trichlorobut-2-enoate’s applications extend across various scientific fields:
Chemistry: It can serve as a synthetic intermediate for other compounds.
Biology: Researchers might explore its biological activity, toxicity, or potential as a pharmacophore.
Medicine: Investigations into its medicinal properties, such as antimicrobial or anticancer effects.
Industry: If scalable production methods are developed, it could find use in specialty chemicals.
Mecanismo De Acción
The exact mechanism by which Propan-2-yl 2-acetyl-4,4,4-trichlorobut-2-enoate exerts its effects remains unknown. Further research is needed to elucidate its molecular targets and pathways.
Comparación Con Compuestos Similares
Unfortunately, direct comparisons with similar compounds are scarce in the literature. its unique combination of functional groups makes it an intriguing subject for further investigation.
Propiedades
| 113966-13-5 | |
Fórmula molecular |
C9H11Cl3O3 |
Peso molecular |
273.5 g/mol |
Nombre IUPAC |
propan-2-yl 2-acetyl-4,4,4-trichlorobut-2-enoate |
InChI |
InChI=1S/C9H11Cl3O3/c1-5(2)15-8(14)7(6(3)13)4-9(10,11)12/h4-5H,1-3H3 |
Clave InChI |
MUPDJIMHORDAMW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C(=CC(Cl)(Cl)Cl)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14310009.png)



![{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B14310056.png)
